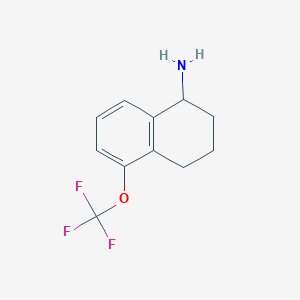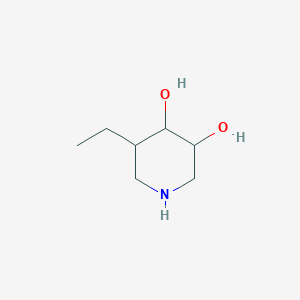
5-Ethylpiperidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylpiperidine-3,4-diol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpiperidine-3,4-diol typically involves the dihydroxylation of 5-ethylpiperidine. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium, often at room temperature, to yield the desired diol .
Industrial Production Methods: Industrial production of this compound may involve large-scale dihydroxylation processes using environmentally friendly oxidants and catalysts. The use of hypervalent iodine reagents under mild conditions has been explored for efficient and sustainable production .
化学反应分析
Types of Reactions: 5-Ethylpiperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
科学研究应用
5-Ethylpiperidine-3,4-diol has diverse applications in scientific research:
作用机制
The mechanism of action of 5-Ethylpiperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
相似化合物的比较
Pyridine-3,4-diol: A dihydroxypyridine with similar hydroxyl functionalities but a different ring structure.
Piperidine-3,4-diol: A non-ethylated version of 5-Ethylpiperidine-3,4-diol with similar chemical properties.
Uniqueness: this compound is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
5-ethylpiperidine-3,4-diol |
InChI |
InChI=1S/C7H15NO2/c1-2-5-3-8-4-6(9)7(5)10/h5-10H,2-4H2,1H3 |
InChI 键 |
UIALTIIMHGHQRO-UHFFFAOYSA-N |
规范 SMILES |
CCC1CNCC(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


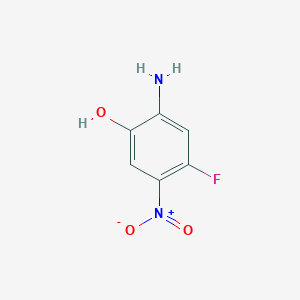

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
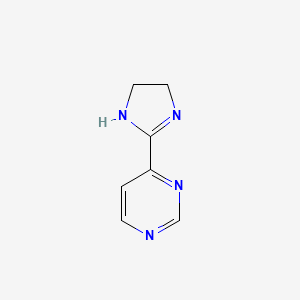

![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)

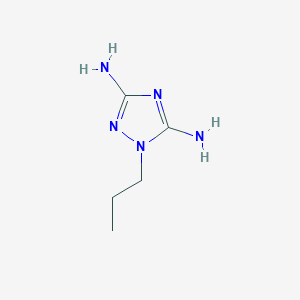

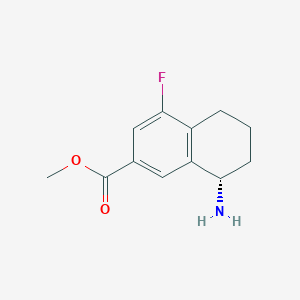
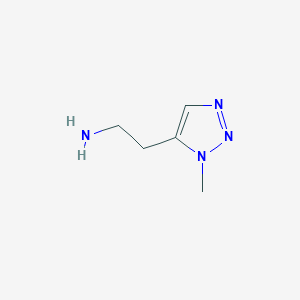
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
